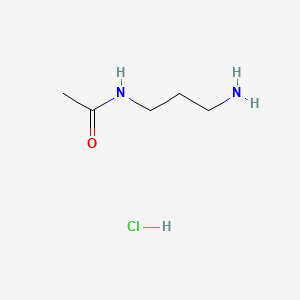

N-(3-Aminopropyl)acetamide HCl

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(3-Aminopropyl)acetamide hydrochloride: is a chemical compound with the molecular formula C5H13ClN2O. It is a monoacetylated polyamine that can be used as a building block in the synthesis of heterocyclic compounds . This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: N-(3-Aminopropyl)acetamide hydrochloride can be synthesized through the reaction of acetic anhydride with 3-aminopropan-1-amine, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction typically involves the following steps:

Reaction of Acetic Anhydride with 3-Aminopropan-1-amine: This step forms N-(3-aminopropyl)acetamide.

Addition of Hydrochloric Acid: The resulting N-(3-aminopropyl)acetamide is then treated with hydrochloric acid to form N-(3-Aminopropyl)acetamide hydrochloride.

Industrial Production Methods: Industrial production methods for N-(3-Aminopropyl)acetamide hydrochloride involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Analyse Chemischer Reaktionen

Types of Reactions: N-(3-Aminopropyl)acetamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amides and carboxylic acids.

Reduction: Reduction reactions can convert the compound into primary amines.

Substitution: The amine group in N-(3-Aminopropyl)acetamide hydrochloride can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products Formed:

Oxidation: Amides and carboxylic acids.

Reduction: Primary amines.

Substitution: Various substituted amides and secondary amines.

Wissenschaftliche Forschungsanwendungen

Chemistry: N-(3-Aminopropyl)acetamide hydrochloride is used as a building block in the synthesis of heterocyclic compounds. It is also employed in the preparation of polymers and copolymers .

Biology: In biological research, this compound is used as a biochemical marker for cancer and other pathophysiological conditions. Its concentrations in biological fluids are analyzed to study various diseases .

Medicine: It is used to prepare copolymers and cross-linked micelles for targeted drug delivery .

Industry: The compound is utilized in the production of biomedical materials and diagnostic applications. It is also used in the synthesis of specialty chemicals and intermediates .

Wirkmechanismus

The mechanism of action of N-(3-Aminopropyl)acetamide hydrochloride involves its interaction with molecular targets and pathways. As a monoacetylated polyamine, it can bind to various biomolecules and influence their functions. The compound’s primary amine group allows it to interact with nucleic acids, proteins, and other cellular components, thereby modulating their activities .

Vergleich Mit ähnlichen Verbindungen

- N-(3-Aminopropyl)methacrylamide hydrochloride

- N-(3-Aminopropyl)ethylenediamine

- N-(3-Aminopropyl)butyramide

Comparison: N-(3-Aminopropyl)acetamide hydrochloride is unique due to its specific structure and functional groups. Compared to similar compounds, it offers distinct advantages in terms of reactivity and versatility in chemical synthesis. Its primary amine group and acetyl moiety provide unique properties that make it suitable for a wide range of applications in chemistry, biology, medicine, and industry .

Biologische Aktivität

N-(3-Aminopropyl)acetamide HCl, a compound with the chemical formula C5H12N2O·HCl, has garnered attention in various biological and pharmacological studies. This article delves into its biological activity by reviewing relevant research findings, case studies, and synthesizing data from diverse sources.

This compound is an acetamide derivative characterized by an amino group attached to a propyl chain. The presence of both amine and acetamide functional groups suggests potential interactions with biological systems, particularly in enzymatic processes.

| Property | Value |

|---|---|

| Molecular Formula | C5H12N2O·HCl |

| Molecular Weight | 150.62 g/mol |

| Solubility | Soluble in water |

| Melting Point | ~ 200 °C |

Enzymatic Interactions

Research indicates that N-(3-Aminopropyl)acetamide exhibits minimal catalytic activity with certain enzymes, notably polyamine deacetylase (PDAC). In studies involving HDAC10, it was found that while longer polyamine substrates were effectively deacetylated, N-(3-Aminopropyl)acetamide showed negligible activity. This suggests that the compound may not serve as an effective substrate for PDAC, indicating specificity in enzyme-substrate interactions .

Antitumor Activity

A case study involving the synthesis of hybrid compounds incorporating N-(3-Aminopropyl)acetamide revealed promising antitumor activity. The hybrids demonstrated significant cytotoxic effects on cancer cell lines, suggesting that modifications of the amine structure can enhance biological efficacy. The mechanisms of action were linked to apoptosis induction through the regulation of key proteins such as Bcl-2 and Bax, which are critical in the apoptotic pathway .

Neuroprotective Effects

Another area of interest is the neuroprotective potential of N-(3-Aminopropyl)acetamide. In vitro studies have shown that the compound may exert protective effects against oxidative stress in neuronal cells. This was assessed through assays measuring cell viability and apoptosis markers, indicating that N-(3-Aminopropyl)acetamide could be beneficial in neurodegenerative conditions .

Case Studies

- Cytotoxicity in Cancer Research :

- Neuroprotection :

Eigenschaften

IUPAC Name |

N-(3-aminopropyl)acetamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O.ClH/c1-5(8)7-4-2-3-6;/h2-4,6H2,1H3,(H,7,8);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHOCCRSYNXCTAA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCCN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.